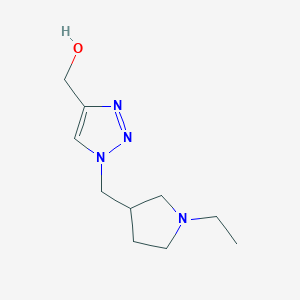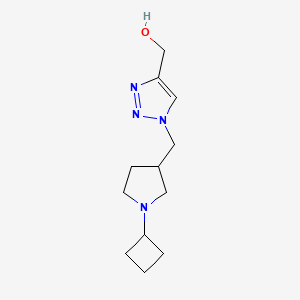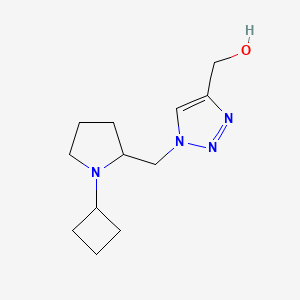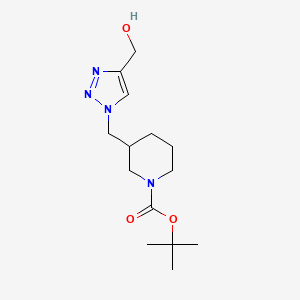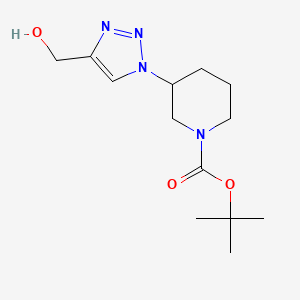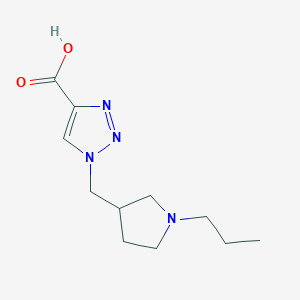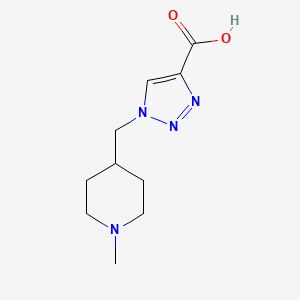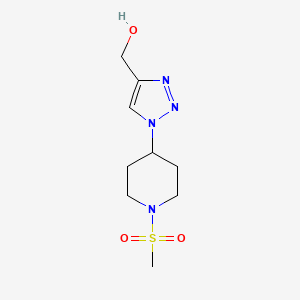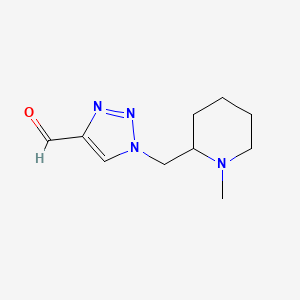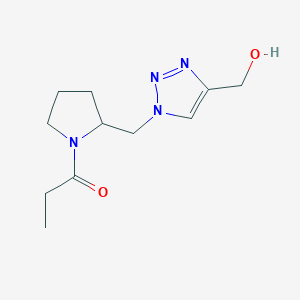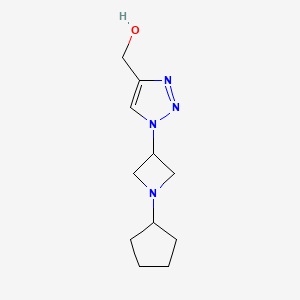![molecular formula C13H22N4 B1482152 2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2098014-13-0](/img/structure/B1482152.png)
2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Overview
Description
2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (ETHP) is a heterocyclic compound that belongs to the pyrazole family. It is a nitrogen-containing heterocyclic compound that contains a five-membered ring with two nitrogen atoms. ETHP is a synthetic compound and is used in various scientific research applications. It is also a key intermediate in the synthesis of several pharmaceuticals.
Scientific Research Applications
Pyrazine Derivatives in Medicinal Chemistry
Pyrazine-based compounds, including 2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, are notable in medicinal chemistry due to their unique combination of heteroatoms and aromatic properties. These compounds facilitate various polar and non-polar interactions, making them valuable in drug design and protein interaction studies. The heteroaromatic nature of pyrazines enables them to engage in diverse binding interactions when co-crystallized with protein targets, including hydrogen bonds, π-interactions, and coordination to metal ions. This versatility underscores their potential in developing drug-like molecules with high protein interaction capabilities (Juhás & Zítko, 2020).
Pyrazine Derivatives in Heterocyclic Chemistry
The synthesis and applications of heterocyclic N-oxide derivatives, such as those derived from pyrazines, are well-documented due to their significant roles as synthetic intermediates and in biological contexts. These compounds exhibit a range of functionalities, particularly in organic synthesis, catalysis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. The review by Li et al. (2019) highlights the importance of heterocyclic N-oxide derivatives in advanced chemistry and drug development, indicating the broad applicability of pyrazine derivatives in these fields (Li et al., 2019).
Pyrazine Derivatives in Organic Synthesis
Pyrazine derivatives are essential in organic synthesis, serving as core structures in various compounds with significant agrochemical and pharmaceutical activities. The review on the synthesis and bioevaluation of novel pyrazole by different methods emphasizes the importance of pyrazole derivatives, including those derived from pyrazine structures, in yielding compounds with potential physical and chemical properties such as antimicrobial, antifungal, antiviral, and antioxidant activities. This underscores the versatility and utility of pyrazine derivatives in synthesizing biologically active compounds (Sheetal et al., 2018).
Pyrazine Derivatives in Drug Discovery
Pyrazine derivatives have shown significant potential in drug discovery, particularly in the development of dipeptidyl peptidase IV (DPP IV) inhibitors for treating type 2 diabetes mellitus. The review on recent patents of DPP IV inhibitors details the role of pyrazine derivatives in inhibiting the degradation of incretin molecules, thereby promoting insulin secretion and offering a therapeutic pathway for diabetes management. This application highlights the critical role of pyrazine derivatives in addressing complex medical conditions through targeted biochemical pathways (Mendieta et al., 2011).
properties
IUPAC Name |
2-ethyl-5-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-11-9-13-10-16(7-8-17(13)15-11)12-3-5-14-6-4-12/h9,12,14H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJNELYZIQEYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CCN(CC2=C1)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



